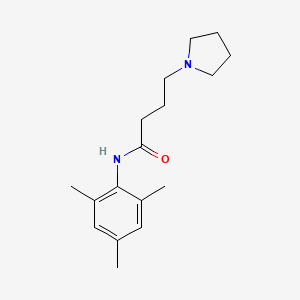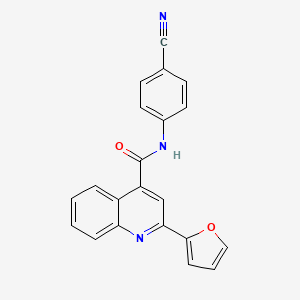
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide, also known as Prolintane, is a synthetic compound that belongs to the class of Norepinephrine-dopamine reuptake inhibitors (NDRIs). It was first synthesized in the 1950s by a pharmaceutical company in the United States. Since then, it has been used for various scientific research purposes due to its unique chemical properties.
Mecanismo De Acción
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide works by inhibiting the reuptake of norepinephrine and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased alertness, focus, and cognitive performance.
Biochemical and Physiological Effects
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, which leads to increased arousal and alertness. It also increases the activity of certain enzymes and proteins in the brain, which are involved in the regulation of neurotransmitter levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. It has also been shown to be effective in enhancing cognitive performance in animal models. However, it also has some limitations. It can be toxic at high doses, and its effects on the brain are not fully understood.
Direcciones Futuras
There are several future directions for research on 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide. One area of interest is its potential use in the treatment of cognitive disorders such as ADHD and narcolepsy. Another area of research is the development of new NDRIs with improved efficacy and safety profiles. Additionally, there is a need for further research on the long-term effects of 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide on the brain and its potential for abuse.
Métodos De Síntesis
The synthesis of 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide involves the reaction of 2,4,6-trimethylbenzoyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has been used extensively in scientific research due to its ability to enhance cognitive performance and increase alertness. It has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders. It has also been used as a research tool to study the effects of NDRIs on the brain.
Propiedades
IUPAC Name |
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-11-14(2)17(15(3)12-13)18-16(20)7-6-10-19-8-4-5-9-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXIZXLRHWBLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49673587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)

![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)

![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)


![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)

![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)
